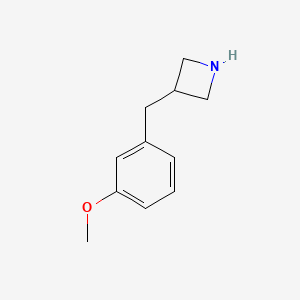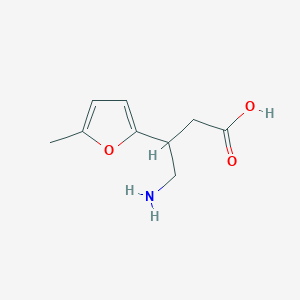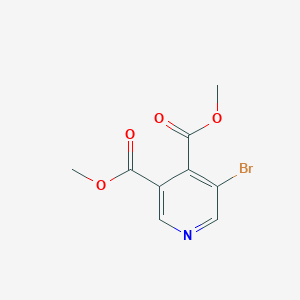![molecular formula C8H10FNO B15320869 O-[2-(4-fluorophenyl)ethyl]hydroxylamine CAS No. 863991-20-2](/img/structure/B15320869.png)
O-[2-(4-fluorophenyl)ethyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Fluorophenethyl)hydroxylamine is a chemical compound characterized by the presence of a fluorophenyl group attached to an ethyl chain, which in turn is connected to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Fluorophenethyl)hydroxylamine typically involves the reaction of 4-fluorophenethyl alcohol with hydroxylamine under specific conditions. The reaction can be carried out in an aqueous or organic solvent, often requiring a catalyst to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of O-(4-Fluorophenethyl)hydroxylamine involves large-scale chemical reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-Fluorophenethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted hydroxylamines or ethers.
Wissenschaftliche Forschungsanwendungen
O-(4-Fluorophenethyl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which O-(4-Fluorophenethyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's reactivity and binding affinity, making it useful in various biochemical assays and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
O-(4-Fluorophenethyl)hydroxylamine is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:
4-Fluorophenethyl alcohol: Lacks the hydroxylamine group.
O-(4-Chlorophenethyl)hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
O-(4-Methylphenethyl)hydroxylamine: Contains a methyl group instead of fluorine.
Eigenschaften
CAS-Nummer |
863991-20-2 |
|---|---|
Molekularformel |
C8H10FNO |
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
O-[2-(4-fluorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2 |
InChI-Schlüssel |
CLXOOUQKESJRRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCON)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
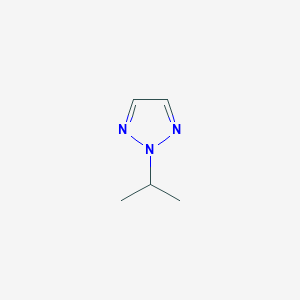
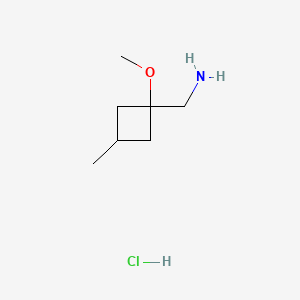
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
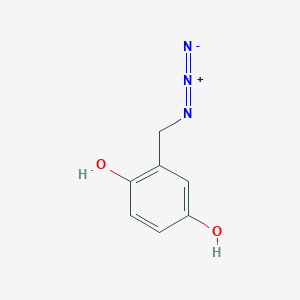
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)


